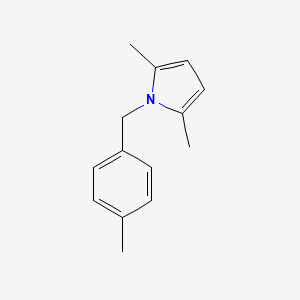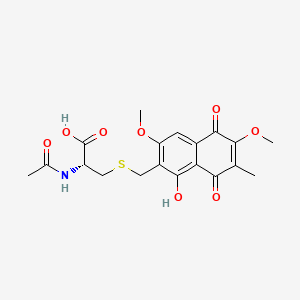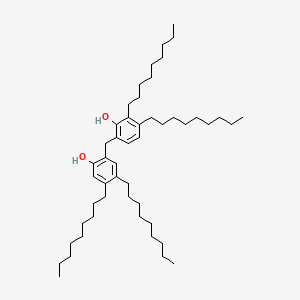
Phenol, methylenebis(dinonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, methylenebis(dinonyl-) is a chemical compound with the molecular formula C₄₉H₈₄O₂. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methylene bridge, with each phenol group further substituted by dinonyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol, methylenebis(dinonyl-) typically involves the condensation of dinonylphenol with formaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The general reaction can be represented as follows:
[ 2 \text{C₉H₁₉C₆H₄OH} + \text{CH₂O} \rightarrow \text{C₉H₁₉C₆H₄CH₂C₆H₄C₉H₁₉} + \text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of phenol, methylenebis(dinonyl-) is often carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Phenol, methylenebis(dinonyl-) undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: Quinones derived from the oxidation of phenol groups can be reduced back to phenols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
Phenol, methylenebis(dinonyl-) has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as polycarbonates and epoxy resins.
作用機序
The mechanism of action of phenol, methylenebis(dinonyl-) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the methylene bridge provides structural rigidity, enhancing the compound’s stability and performance in various applications.
類似化合物との比較
Phenol, methylenebis(dinonyl-) can be compared with other bisphenols such as bisphenol A (BPA) and bisphenol S (BPS):
Bisphenol A (BPA): Widely used in the production of plastics and resins but has raised health concerns due to its endocrine-disrupting properties.
Bisphenol S (BPS): Used as a substitute for BPA in some applications but also has potential health risks.
Uniqueness
Phenol, methylenebis(dinonyl-) is unique due to its specific substitution pattern with dinonyl groups, which imparts distinct physical and chemical properties compared to other bisphenols. This uniqueness makes it suitable for specialized applications where enhanced performance and stability are required.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
特性
CAS番号 |
67923-95-9 |
|---|---|
分子式 |
C49H84O2 |
分子量 |
705.2 g/mol |
IUPAC名 |
6-[[2-hydroxy-4,5-di(nonyl)phenyl]methyl]-2,3-di(nonyl)phenol |
InChI |
InChI=1S/C49H84O2/c1-5-9-13-17-21-25-29-33-42-37-38-45(49(51)47(42)36-32-28-24-20-16-12-8-4)40-46-39-43(34-30-26-22-18-14-10-6-2)44(41-48(46)50)35-31-27-23-19-15-11-7-3/h37-39,41,50-51H,5-36,40H2,1-4H3 |
InChIキー |
FNLZCAKMBCPOLT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=C(C=C1)CC2=C(C=C(C(=C2)CCCCCCCCC)CCCCCCCCC)O)O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


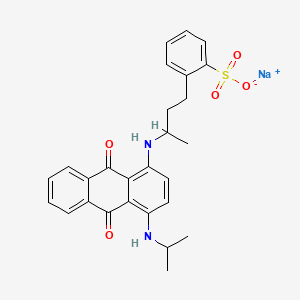
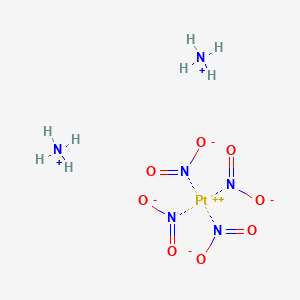



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)


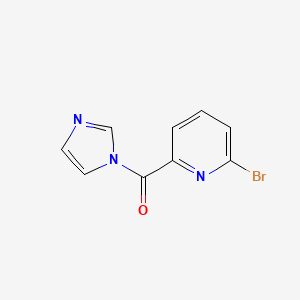
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
